molecular formula C16H13FN2O2 B12079941 5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl

5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl

Cat. No.: B12079941
M. Wt: 284.28 g/mol
InChI Key: ISDAPOXBTSOCAY-UHFFFAOYSA-N
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Description

5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl is a synthetic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features an ethoxy(oxo)methane group and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylamine with ethoxy(oxo)methane in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl undergoes various chemical reactions, including:

Scientific Research Applications

5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar compounds to 5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl include other benzodiazoles with different substituents. For example:

These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C16H13FN2O2

Molecular Weight

284.28 g/mol

IUPAC Name

ethyl 2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C16H13FN2O2/c1-2-21-16(20)11-5-8-13-14(9-11)19-15(18-13)10-3-6-12(17)7-4-10/h3-9H,2H2,1H3,(H,18,19)

InChI Key

ISDAPOXBTSOCAY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)F

Origin of Product

United States

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